(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one
(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one
Brand Name:
Vulcanchem
CAS No.:
15444-28-7
VCID:
VC0096822
InChI:
InChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,9,11-12,19,21H,5-8H2,1-2H3/t11-,12-,18+/m0/s1
SMILES:
COC1=C(C2=C(CC3C4C2(CCN3)C=C(C(=O)C4)OC)C=C1)O
Molecular Formula:
C18H21NO4
Molecular Weight:
315.369
(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one
CAS No.: 15444-28-7
Cat. No.: VC0096822
Molecular Formula: C18H21NO4
Molecular Weight: 315.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15444-28-7 |
|---|---|
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 315.369 |
| Standard InChI | InChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,9,11-12,19,21H,5-8H2,1-2H3/t11-,12-,18+/m0/s1 |
| Standard InChI Key | NDZPWFOPEIXNGJ-OAVHHTNSSA-N |
| SMILES | COC1=C(C2=C(CC3C4C2(CCN3)C=C(C(=O)C4)OC)C=C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator